5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone
Overview
Description
5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone is a useful research compound. Its molecular formula is C20H19ClN2O2S and its molecular weight is 386.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.0855767 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactions
The compound's synthesis often involves interactions with various chemical entities, leading to the formation of derivatives with potential biological activities. For example, Mahmoud et al. (2011) described the synthesis of imidazolidin-4(H)one derivatives from a reaction involving thiazolidine and benzyl amine, showcasing the compound's versatility in chemical reactions Mahmoud et al., 2011. Similarly, Unangst et al. (1994) synthesized benzylideneoxazoles, -thiazoles, and -imidazoles, highlighting the compound's utility in creating dual inhibitors with anti-inflammatory activity Unangst et al., 1994.
Antimicrobial and Anticancer Activities
The compound and its derivatives have been explored for their antimicrobial and anticancer properties. Ammar et al. (2016) synthesized 5-imino-4-thioxo-2-imidazolidinone derivatives and evaluated their antibacterial and antifungal activities, indicating significant antimicrobial potential Ammar et al., 2016. In the realm of anticancer research, Penthala et al. (2011) developed novel (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)imidazolidin-2,4-diones with potent growth inhibition against various cancer cells, showcasing the compound's relevance in oncological studies Penthala et al., 2011.
Corrosion Inhibition and Physicochemical Studies
Beyond biological applications, the compound's derivatives have been studied for their corrosion inhibition properties and physicochemical behavior. Ammal et al. (2018) investigated oxadiazole derivatives for their ability to protect mild steel in sulphuric acid, demonstrating the compound's utility in materials science Ammal et al., 2018.
Properties
IUPAC Name |
(5Z)-5-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-ethyl-1-methyl-2-sulfanylideneimidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S/c1-3-23-19(24)18(22(2)20(23)26)12-14-8-10-16(11-9-14)25-13-15-6-4-5-7-17(15)21/h4-12H,3,13H2,1-2H3/b18-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBUPGLSSFCJIF-PDGQHHTCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3Cl)N(C1=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=CC=C3Cl)/N(C1=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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